9-(2-Methylphenyl)-9h-fluoren-9-ol
Description
9-(2-Methylphenyl)-9H-fluoren-9-ol is a fluorenol derivative featuring a 2-methylphenyl substituent at the C9 position of the fluorene backbone. Fluorenol derivatives are characterized by a hydroxyl group at C9, which significantly influences their electronic, steric, and intermolecular interactions. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their rigid aromatic frameworks and tunable substituent effects .
Properties
CAS No. |
20685-09-0 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-(2-methylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C20H16O/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13,21H,1H3 |
InChI Key |
ZGDCPTFZRIWVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 9-(2-Methylphenyl)-9H-fluoren-9-ol derivatives against various microorganisms. A notable study reported the synthesis of several derivatives and their evaluation for antimicrobial activity. The results indicated that:
- Zone of Inhibition : The compound exhibited a significant zone of inhibition of 17.9 mm against Escherichia coli.
- Comparative Efficacy : Another derivative, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, showed even higher efficacy with a zone of inhibition of 19.4 mm against Staphylococcus aureus .
This suggests that the synthesized compounds based on the fluorenyl structure could be promising candidates for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Key findings include:
- Cytotoxic Effects : Derivatives of this compound have shown significant cytotoxic effects on breast cancer cell lines, with IC50 values in the low micromolar range. For instance, one derivative demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study: Cytotoxicity Testing
A series of derivatives were tested against multiple cancer cell lines, revealing that compounds with specific substitutions on the fluorenyl moiety exhibited enhanced cytotoxicity compared to their parent structures. The testing protocol involved standard MTT assays to assess cell viability post-treatment.
Enzyme Inhibition
Another area of research involves the enzyme inhibition properties of this compound. Molecular docking studies suggest that this compound can effectively bind to key enzymes involved in metabolic pathways.
- Tyrosinase Inhibition : The compound has shown promising inhibitory activity against tyrosinase, an enzyme critical for melanin production. This positions it as a potential candidate for skin-lightening agents .
Summary Table of Applications
| Application | Findings |
|---|---|
| Antimicrobial | Significant inhibition against E. coli (17.9 mm) and S. aureus (19.4 mm) . |
| Anticancer | Induces apoptosis in breast cancer cells; low micromolar IC50 values . |
| Enzyme Inhibition | Effective inhibitor of tyrosinase; potential for cosmetic applications . |
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Fluorenol Derivatives
Preparation Methods
Reaction Protocol
Key Modifications for Fluorenol Derivatives
Challenges
-
Competing side reactions during aryne generation require precise temperature control.
-
Yields for annulation steps range from 60–75%, diminishing slightly during reduction.
Friedel-Crafts Alkylation for Direct Substituent Attachment
Friedel-Crafts alkylation offers a direct route to install the 2-methylphenyl group on fluorenol. This method leverages electrophilic aromatic substitution, optimized for sterically hindered substrates.
Reaction Scheme
Optimization Insights
-
Catalyst Loading : 1.2 equiv AlCl₃ maximizes electrophile activation without side-product formation.
-
Solvent : Dichloromethane (DCM) at 0°C to room temperature.
-
Yield : 55–65%, with purity >90% after column chromatography.
Limitations
-
Regioselectivity issues arise if the fluorenol core contains competing reactive sites.
-
Acid-sensitive functional groups are incompatible with AlCl₃.
Grignard Reagent Addition to Fluorenone Intermediates
This two-step process involves fluorenone synthesis followed by nucleophilic addition of a 2-methylphenyl Grignard reagent.
Step 1: Fluorenone Preparation
Step 2: Grignard Reaction
Advantages
-
High atom economy and compatibility with diverse Grignard reagents.
Sonogashira Coupling for Alkyne Intermediates
Sonogashira coupling introduces acetylenic precursors that are subsequently hydrogenated to the desired aryl group.
Protocol
Applications
-
Enables modular synthesis of fluorenols with varied aryl groups.
-
Requires strict anhydrous conditions to prevent alkyne polymerization.
Lewis Acid-Mediated Propargylation Followed by Cyclization
BF₃·Et₂O catalyzes propargyl alcohol addition to fluorenone, forming a tert-alcohol intermediate that rearranges to the target compound.
Reaction Mechanism
-
Propargylation :
-
Acid-Catalyzed Cyclization :
-
Rearrangement via carbocation to yield this compound.
-
Structural Validation
-
¹H NMR : Distinct singlet for the hydroxyl proton (δ 2.1–2.3 ppm).
-
XRD Analysis : Confirms planar fluorene core and substituent orientation.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Palladium Annulation | 60–75 | Establishes core structure efficiently | Multi-step, requires toxic reagents |
| Friedel-Crafts | 55–65 | Direct substituent attachment | Regioselectivity challenges |
| Grignard Addition | 70–80 | High atom economy | Requires fluorenone precursor |
| Sonogashira Coupling | 50–60 | Modularity for diverse aryl groups | Sensitive to moisture |
| BF₃-Mediated Cyclization | 53–68 | Mild conditions | Intermediate purification needed |
Q & A
Basic: What are common synthetic routes for 9-(2-Methylphenyl)-9H-fluoren-9-ol?
The synthesis typically involves Grignard reagent addition to fluorenone derivatives. For example:
- Step 1 : React 2-(methylphenyl)-substituted fluorenone with a Grignard reagent (e.g., o-tolylmagnesium bromide) in THF at room temperature to form the tertiary alcohol .
- Step 2 : Purify the product via flash chromatography (FC) to isolate the desired compound.
- Validation : Confirm purity using H/C NMR and GC-MS. For analogs, yields range from 64–95% depending on substituents .
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?
Key NMR features include:
- H NMR :
- A singlet for the hydroxyl proton (disappears upon DO exchange).
- Distinct aromatic splitting patterns for the methylphenyl and fluorenyl groups.
- Methyl group resonance (δ ~2.3 ppm) .
- C NMR :
- A quaternary carbon signal for the alcohol-bearing C9 (δ ~85–90 ppm).
- Aromatic carbons (δ ~120–150 ppm) and methyl carbons (δ ~20 ppm) .
- Reference : Compare with analogs like 9-(3-bromophenyl)-9H-fluoren-9-ol, where similar splitting patterns are observed .
Basic: What crystallographic methods are suitable for resolving the stereochemistry of this compound?
- Single-crystal X-ray diffraction (SC-XRD) :
- Challenges :
Advanced: How do steric effects influence the reactivity of this compound in derivatization reactions?
- Steric hindrance : The bulky 2-methylphenyl group reduces nucleophilic attack at C8.
- Mitigation strategies :
Advanced: What methodologies are effective for analyzing biological activity in this compound derivatives?
- Fluorimetric assays :
- Enzyme inhibition studies :
- Test derivatives against targets like 17β-hydroxysteroid dehydrogenase using spiro-δ-lactone analogs .
- IC values are determined via kinetic assays with NAD+/NADH cofactors .
Advanced: How can contradictory crystallographic data for 9-aryl-9H-fluoren-9-ol derivatives be resolved?
- Common issues :
- Discrepancies in bond lengths/angles due to disorder or twinning.
- Overlapping electron density in aromatic regions.
- Solutions :
Advanced: What computational tools complement experimental studies of this compound?
- DFT calculations :
- Molecular docking :
- Dock derivatives into protein active sites (e.g., steroid dehydrogenases) using AutoDock Vina to predict binding modes .
Basic: How is flash chromatography (FC) optimized for purifying this compound?
- Column setup : Use silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (95:5 to 70:30).
- Detection : Monitor by TLC (R ~0.3 in 80:20 hexane/EtOAc).
- Yield improvement : Pre-adsorb the crude product onto silica gel to minimize tailing .
Advanced: What strategies are employed to enhance the solubility of this compound in aqueous assays?
- Derivatization :
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability .
Advanced: How do substituents on the phenyl ring modulate the photophysical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
